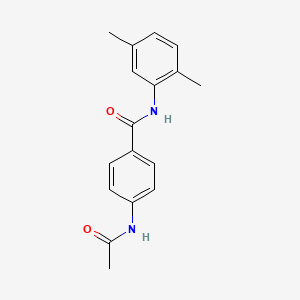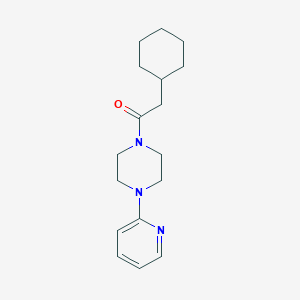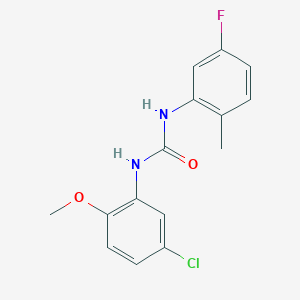![molecular formula C17H16N2OS B5799981 (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of thienopyridines, which have been shown to possess a range of biological activities.
作用機序
The exact mechanism of action of (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been shown to possess a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In addition, this compound has been shown to have antimicrobial activity against a range of bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in vitro, which makes it a promising candidate for further studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease. Several studies have shown that this compound has neuroprotective effects and may be able to prevent the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Several studies have shown that this compound has the ability to inhibit the growth of cancer cells and may be able to sensitize them to chemotherapy. Finally, there is also potential for this compound to be used as an antimicrobial agent, as it has been shown to have activity against several types of bacteria and fungi.
In conclusion, (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a promising compound that has been studied extensively for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic use.
合成法
The synthesis of (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been reported in the literature. The most commonly used method involves the reaction of 6-bromo-2-propylthieno[2,3-b]pyridine with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone.
科学的研究の応用
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been investigated for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.
特性
IUPAC Name |
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-6-12-9-10-13-14(18)16(21-17(13)19-12)15(20)11-7-4-3-5-8-11/h3-5,7-10H,2,6,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTQZQJBOIBLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)


![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)



